molecular formula C6H4N4 B1203161 Pteridine CAS No. 91-18-9

Pteridine

Cat. No. B1203161
CAS RN: 91-18-9
M. Wt: 132.12 g/mol
InChI Key: CPNGPNLZQNNVQM-UHFFFAOYSA-N
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Description

Pteridines are a class of heterocyclic compounds containing a pyrazine ring fused to a pyrimidine ring. They are biologically significant molecules involved in various metabolic processes and found in a wide range of organisms.

Synthesis Analysis

The synthesis of pteridines has evolved over the years, with methodologies focusing on the construction of the bicyclic system through various strategies. A new synthesis approach utilizes the acylation of 4-amino-5-nitrosopyrimidines with dienoic acid chlorides, followed by intramolecular hetero-Diels–Alder cycloaddition and cleavage of the NO bond (Xu & Vasella, 2006). Another method involves the condensation of various 5,6-diaminopyrimidines with the phenylhydrazones of sugars in acidic conditions, leading to the formation of intramolecular adducts (Soyka, Pfleiderer, & Prewo, 1990).

Molecular Structure Analysis

Pteridines exhibit diverse molecular structures due to the functionalization at different positions on the bicyclic core. Structural elucidation methods, including X-ray crystallography, have confirmed configurations and substituent effects on the core structure. One study detailed the synthesis of 5,6-Dihydro-6-(1,2,3-trihydroxypropyl)pteridines, showcasing the structural diversity of pteridines through intramolecular addition reactions (Soyka et al., 1990).

Chemical Reactions and Properties

Pteridines participate in a variety of chemical reactions, reflecting their reactive nature. They are involved in redox reactions, ligand binding, and interactions with enzymes. For instance, the pteridine-binding site of brain nitric oxide synthase highlights the importance of pteridine derivatives in enzymatic processes, showing specific binding kinetics and interactions with other molecular entities (Klatt et al., 1994).

Physical Properties Analysis

The physical properties of pteridines, such as solubility, melting points, and spectral characteristics, vary depending on the substituents and their positions on the bicyclic system. These properties are crucial for understanding the behavior of pteridines in biological systems and for their application in pharmaceuticals and materials science.

Chemical Properties Analysis

Pteridines exhibit a wide range of chemical properties, including acid-base behavior, photophysical properties, and redox activity. Their chemical reactivity is influenced by the nature of the substituents and the pteridine ring system, which plays a key role in their biological functions and interactions with other biomolecules.

  • Xu & Vasella (2006) provided insights into a novel synthesis approach for pteridines (source).
  • Soyka et al. (1990) discussed the synthesis and properties of dihydroxypropyl pteridines, demonstrating the chemical diversity of pteridines (source).
  • Klatt et al. (1994) explored the pteridine binding site of brain nitric oxide synthase, highlighting the importance of pteridines in biochemical pathways (source).

Scientific Research Applications

  • Pteridines in Human Health and Disease : Pteridines have been extensively studied for their roles in human health and disease. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for analyzing 15 pteridine derivatives, aiding in examining their molecular epidemiology and biochemistry (Burton, Shi, & Ma, 2016).

  • Therapeutic Potential : Pteridine derivatives show a variety of biological activities and molecular targets, with significant therapeutic potential, particularly in treating tumors and chronic inflammation-related diseases. Some pteridine derivatives are also being explored for their antimicrobial activities (Carmona-Martínez et al., 2018).

  • Anticancer Activity : Pteridines are being researched for their anticancer properties. They are considered as a 'privileged scaffold' in medicinal chemistry research, demonstrating high pharmacological quality and potential uses in cancer treatment (Panchal & Vaghela, 2022).

  • Cancer Diagnostics : The detection of pteridines in urine has been suggested as a future method for noninvasive cancer diagnostics. Studies have shown their potential roles as biomarkers in various cancers including breast, prostate, kidney, and bladder cancers (Ma & Burton, 2013).

  • Analysis in Biological Fluids : Analytical methodologies like high-performance capillary electrophoresis and laser-induced fluorescence detection have been developed to monitor pteridine levels in biological fluids, aiding in cancer diagnosis and monitoring (Han et al., 1999).

  • Biomarkers for Disease : The advancement of sensitive mass spectrometry techniques has enabled the exploration of urinary pteridines as disease biomarkers with greater accuracy, offering potential in cancer biomarker research (Burton & Ma, 2017).

Future Directions

  • Metabolic Regulation : Understand pteridine metabolism better, especially in cancer cells .

properties

IUPAC Name

pteridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNGPNLZQNNVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238347
Record name Pteridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pteridine

CAS RN

91-18-9
Record name Pteridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pteridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PTERIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268562
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Record name Pteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PTERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZF26XQ81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Treatment of chloro-pteridine V′ with nuclephile R7LY, in the presence of a base, such as sodium hydride, potassium carbonate, triethylamine, and diisopropylethylamine, and optionally using a catalyst such as Pd(0), affords Pteridine compound VI′. Suitable solvent for this reaction includes chloroform, methylene chloride, toluene, and tetrahydrofuran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30,700
Citations
V Carmona‐Martínez, AJ Ruiz‐Alcaraz… - Medicinal Research …, 2019 - Wiley Online Library
… pteridine derivatives is not the focus of this review, information about synthetic methods explaining how pteridine-… We describe below those pteridine derivatives with antitumor potential, …
Number of citations: 34 onlinelibrary.wiley.com
K Oettl, G Reibnegger - Current Drug Metabolism, 2002 - ingentaconnect.com
Pteridine derivatives which have a widespread occurrence in nature have been investigated upon their interactions with free radicals and free radical mediated reactions utilizing a …
Number of citations: 77 www.ingentaconnect.com
W Kaim, B Schwederski, O Heilmann… - Coordination chemistry …, 1999 - Elsevier
The pteridine and (iso)alloxazine π systems are the underlying heterocyclic structures of coenzymatic constituents (pterins, lumazines, flavins) of oxidoreductase enzymes. These …
Number of citations: 123 www.sciencedirect.com
G Werner-Felmayer, ER Werner, D Fuchs… - Journal of Biological …, 1993 - Elsevier
… biosynthesis, intracellular pteridine levels, and pteridine levels in … IIII on pteridine biosynthesis and the resulting accumulation … for cGMP determination and pteridine deter- enzyme GTP …
Number of citations: 331 www.sciencedirect.com
A Cavazzuti, G Paglietti, WN Hunter… - Proceedings of the …, 2008 - National Acad Sciences
Pteridine reductase (PTR1) is essential for salvage of pterins by parasitic trypanosomatids and is a target for the development of improved therapies. To identify inhibitors of Leishmania …
Number of citations: 153 www.pnas.org
J Hong, M Lee, B Lee, DH Seo, CB Park… - Nature …, 2014 - nature.com
… , heterocyclic molecules containing a pteridine (1,3,5,8-… The resulting pteridine derivatives in the alloxazinic structure … , we demonstrate that the pteridine derivatives exhibit outstanding …
Number of citations: 252 www.nature.com
ER Werner, G Werner-Felmayer, D Fuchs, A Hausen… - Pathobiology, 1991 - karger.com
We investigated intracellular pteridine concentrations, activities of pteridine biosynthetic enzymes and formation of nitrogen oxides from arginine in human peripheral-blood-derived …
Number of citations: 66 karger.com
DG Gourley, AW Schüttelkopf, GA Leonard… - Nature structural …, 2001 - nature.com
Pteridine reductase (PTR1) is a short-chain reductase (SDR) responsible for the salvage of pterins in parasitic trypanosomatids. PTR1 catalyzes the NADPH-dependent two-step …
Number of citations: 144 www.nature.com
ME Hawkins - Cell biochemistry and biophysics, 2001 - Springer
… changes in the fluorescence properties of the pteridine. … Pteridine nucleoside analog probes are highly fluorescent and … The fluorescence properties of pteridine nucleoside analogs as …
Number of citations: 189 link.springer.com
T Nagatsu, H Ichinose - Molecular neurobiology, 1999 - Springer
… wings, is now used for the natural pteridine compounds that mostly have the structure of 2… There are two groups of natural pteridine compounds: one group consists of the conjugated …
Number of citations: 106 link.springer.com

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